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Compound of Interest

Compound Name: 2-Chloro-3-hydroxybenzamide

CAS No.: 1243459-80-4

Cat. No.: B577629

Get Quote

CAS: 1243459-80-4 | Formula: C₇H₆ClNO₂ | M.W.: 171.58 g/mol

Executive Summary
2-Chloro-3-hydroxybenzamide is a functionalized benzamide derivative often utilized as a

scaffold in the synthesis of bioactive small molecules and as a metabolite in the degradation

pathways of agrochemicals. Its solubility profile is governed by the interplay between the

hydrophilic phenolic hydroxyl/amide groups and the lipophilic chlorine substituent.

This guide provides a theoretical solubility landscape based on structure-activity relationships

(SAR) and details the standard operating procedures (SOPs) required to empirically determine

its thermodynamic solubility. The presence of the phenolic hydroxyl group (pKₐ ~8.5–9.0)

introduces pH-dependent solubility behavior critical for formulation strategies.

Physicochemical Profile & Solvation Mechanism[1]
[2][4][5]
Structural Analysis
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The molecule features three distinct functional zones that dictate its interaction with solvents:

Amide Group (-CONH₂): Acts as both a hydrogen bond donor (NH₂) and acceptor (C=O). In

the solid state, this group typically drives strong intermolecular networks, resulting in high

lattice energy and reduced solubility in non-polar solvents.

Phenolic Hydroxyl (-OH) at C3: A weak acid. Its proximity to the electron-withdrawing

Chlorine (at C2) slightly increases acidity compared to unsubstituted phenol.

Chlorine Atom (-Cl) at C2: Provides lipophilic character and steric bulk. It forces the amide

group out of planarity with the benzene ring, potentially disrupting crystal packing and

enhancing solubility in organic solvents compared to non-chlorinated analogs.

Theoretical Properties
Property Predicted Value Implication for Solubility

LogP (Octanol/Water) 1.2 – 1.7

Moderate lipophilicity; likely

permeable but poorly water-

soluble.

pKₐ (Phenolic OH) 8.5 – 9.2

Solubility will increase

significantly at pH > 9.5

(deprotonation).

pKₐ (Amide) > 15 (Acid) / < -1 (Base)
Neutral across the

physiological pH range (1–8).

Polar Surface Area (PSA) ~63 Å²

Suggests good solubility in

polar aprotic solvents (DMSO,

DMF).

Solubility Landscape: Water vs. Organic Solvents[1]
[2]
Aqueous Solubility[1]

Neutral pH (pH 1–7): The compound exists in its neutral, unionized form. Solubility is

expected to be low to very low (< 1 mg/mL) due to the hydrophobic aromatic ring and
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chlorine substituent dominating the solvation energetics.

Alkaline pH (pH > 10): The phenolic hydroxyl deprotonates to form the phenoxide anion (Ar-

O⁻). This ionic species is highly water-soluble.

Warning: Prolonged exposure to high pH (>12) and elevated temperature may hydrolyze

the amide bond to the corresponding acid (2-chloro-3-hydroxybenzoic acid).

Organic Solvent Compatibility
The compound follows "like dissolves like" principles, favoring polar organic solvents that can

disrupt the amide-amide hydrogen bonding network.

Solvent Class Solvent Examples
Solubility
Prediction

Mechanism

Polar Aprotic DMSO, DMF, DMAc High (> 50 mg/mL)

Strong dipole

interactions disrupt

crystal lattice; best for

stock solutions.

Polar Protic Methanol, Ethanol
Moderate (10–50

mg/mL)

Solvent acts as H-

bond donor/acceptor;

solubility increases

with temperature.

Ethers/Esters THF, Ethyl Acetate Low-Moderate

Good for extraction;

less effective for high-

concentration stocks.

Non-Polar Hexane, Heptane Negligible

Lack of dipole

interaction prevents

solvation of the polar

amide region.

Experimental Protocols
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Protocol A: Thermodynamic Solubility (Shake-Flask
Method)
The Gold Standard for equilibrium solubility determination.

Materials:

2-Chloro-3-hydroxybenzamide (Solid)

Solvent of choice (e.g., Water, pH 7.4 Buffer, Ethanol)

0.45 µm PTFE Syringe Filters

HPLC or UV-Vis Spectrophotometer

Workflow:

Saturation: Add excess solid compound (~10 mg) to 1 mL of solvent in a glass vial.

Equilibration: Cap tightly and agitate (shaker or stir bar) at 25°C for 24 to 48 hours.

Note: Visual check—ensure solid is still present. If all dissolves, add more solid.

Phase Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.45 µm PTFE

filter (presaturated to prevent adsorption).

Quantification: Dilute the filtrate with mobile phase (e.g., 50:50 Acetonitrile:Water) and

analyze via HPLC-UV (Detection ~254 nm).

Calculation: Compare peak area to a standard calibration curve.

Protocol B: Kinetic Solubility (High-Throughput
Screening)
Used for rapid estimation during early discovery; prone to supersaturation errors.

Workflow:
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Prepare a 10 mM stock solution in DMSO.

Spike 10 µL of stock into 990 µL of aqueous buffer (final 1% DMSO).

Shake for 2 hours at room temperature.

Filter (or centrifuge) and analyze the supernatant via HPLC-UV.

Result: Reports the concentration at which precipitation occurs (turbidimetry) or the soluble

fraction.

Visualizations
Diagram 1: Solvation Mechanism & Interaction Logic
This diagram illustrates how the functional groups of 2-Chloro-3-hydroxybenzamide interact

with different solvent types.
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Caption: Mechanistic breakdown of solvent interactions. Green indicates high solubility

potential; Red indicates low solubility.
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Diagram 2: Solubility Determination Workflow
A decision tree for selecting the correct experimental protocol.
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Caption: Decision tree for selecting Kinetic vs. Thermodynamic solubility protocols based on

research stage.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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